4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
CAS No.: 683764-96-7
Cat. No.: VC6267736
Molecular Formula: C21H19FN2O3S
Molecular Weight: 398.45
* For research use only. Not for human or veterinary use.
![4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide - 683764-96-7](/images/structure/VC6267736.png)
Specification
CAS No. | 683764-96-7 |
---|---|
Molecular Formula | C21H19FN2O3S |
Molecular Weight | 398.45 |
IUPAC Name | 4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide |
Standard InChI | InChI=1S/C21H19FN2O3S/c1-24(15-16-5-3-2-4-6-16)28(26,27)20-13-7-17(8-14-20)21(25)23-19-11-9-18(22)10-12-19/h2-14H,15H2,1H3,(H,23,25) |
Standard InChI Key | DRTAXOJTBXDDES-UHFFFAOYSA-N |
SMILES | CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
4-[Benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide has the molecular formula C₂₁H₁₉FN₂O₃S and a molecular weight of 398.5 g/mol . Its IUPAC name reflects three critical components:
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A benzamide backbone (C₆H₅CONH-)
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A 4-fluorophenyl group attached to the amide nitrogen
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A benzyl(methyl)sulfamoyl moiety (-SO₂N(CH₃)CH₂C₆H₅) at the para position of the benzamide ring .
The compound’s 3D conformation reveals planar aromatic systems connected by flexible sulfonamide and amide linkages, enabling interactions with both hydrophilic and hydrophobic biological targets .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₉FN₂O₃S |
Molecular Weight | 398.5 g/mol |
IUPAC Name | 4-[Benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide |
CAS Registry Number | 683764-96-7 |
SMILES Notation | O=C(NC1=CC=C(F)C=C1)C2=CC=C(S(=O)(=O)N(C)CC3=CC=CC=C3)C=C2 |
Synthesis and Physicochemical Properties
Synthetic Pathways
While no direct synthesis protocols for this compound are publicly documented, analogous benzamides are typically synthesized via:
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Acylation: Formation of the benzamide core through reaction of 4-sulfamoylbenzoic acid derivatives with 4-fluoroaniline .
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Sulfonylation: Introduction of the benzyl(methyl)sulfamoyl group using benzylmethylamine and sulfonating agents like sulfur trioxide.
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Purification: Chromatographic techniques (e.g., silica gel chromatography) to isolate the final product.
Reaction conditions often involve dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts.
Compound | Target Activity | IC₅₀/MIC | Source |
---|---|---|---|
4-[Benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide | Tubulin polymerization | 3.2 μM (MCF-7) | |
4-[Benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | DHFR inhibition | 12 μg/mL (S. aureus) |
Structure-Activity Relationships (SAR)
Role of the 4-Fluorophenyl Group
The electron-withdrawing fluorine atom enhances:
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Metabolic Stability: By reducing cytochrome P450-mediated oxidation .
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Target Affinity: Polar interactions with kinase ATP-binding pockets .
Impact of Sulfamoyl Substitution
The N-benzyl-N-methylsulfamoyl moiety contributes to:
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Solubility-Lipophilicity Balance: Optimal for blood-brain barrier penetration.
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Selectivity: Reduced off-target effects compared to simpler sulfonamides .
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
Compound | Molecular Weight | Key Functional Groups | Primary Application |
---|---|---|---|
4-[Benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide | 398.5 | Fluorophenyl, sulfamoyl | Anticancer (hypothesized) |
4-[Benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | 494.54 | Oxadiazole, isopropylsulfamoyl | Antimicrobial |
4-[Benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide | 434.5 | Methanesulfonylphenyl | Kinase inhibition |
Research Gaps and Future Directions
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